7H-Selenino(3,2-f)benzofuran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Selenino(3,2-f)benzofuran-7-one is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Selenino(3,2-f)benzofuran-7-one typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of selenium-containing reagents and catalysts to facilitate the formation of the selenino group within the benzofuran framework .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: 7H-Selenino(3,2-f)benzofuran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the selenino group to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenol compounds .
Scientific Research Applications
7H-Selenino(3,2-f)benzofuran-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7H-Selenino(3,2-f)benzofuran-7-one involves its interaction with specific molecular targets and pathways. The selenino group within the compound can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 7H-Selenopyrano(3,2-f)(1)benzofuran-7-one
- Benzofuran derivatives
Comparison: Compared to other benzofuran derivatives, 7H-Selenino(3,2-f)benzofuran-7-one is unique due to the presence of the selenino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144190-40-9 |
---|---|
Molecular Formula |
C11H6O2Se |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
selenopyrano[3,2-f][1]benzofuran-7-one |
InChI |
InChI=1S/C11H6O2Se/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |
InChI Key |
RXRLLIAPOKEIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)[Se]C2=CC3=C(C=CO3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.